7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Description
“7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of pyrido[2,3-d]pyrimidin-5-one, which is a class of fused heterocyclic systems known for a wide range of biological activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of “7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is defined by its molecular formula C11H12N2O3 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Biological Activities of Related Compounds
Biological Effects of Similar Substances : Substances with similar structures, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibit a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural alterations. Few of these compounds have been introduced into practice for specific applications, such as anthelmintic agents or for controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).
Synthetic and Biological Insights into Hydroxycoumarin and Derivatives : The study of hydroxycoumarins, including derivatives such as pyrido[2,3-c]coumarins, highlights their importance in synthetic organic chemistry and their biological properties. These compounds have applications in genetics, pharmacology, and microbiology, showcasing their versatility and potential in various scientific and medicinal fields (Yoda, 2020).
Chemistry and Applications of Pyrano[2,3-d]pyrimidine Derivatives : The pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, is crucial for medicinal and pharmaceutical applications due to its synthetic versatility and bioavailability. The development and synthesis of these compounds involve various hybrid catalysts, underscoring their significance in creating lead molecules for drug development (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
7-methyl-1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDARBAVHVULKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)C)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178451 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
1253789-11-5 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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